Ethanamine, 2,2'-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-
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Overview
Description
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) is an organic compound with the chemical formula C10H24N2O2 and a molecular weight of 204.31 g/mol . It is a colorless liquid with a pungent odor, slightly soluble in water, and more soluble in organic solvents such as alcohols and ethers . This compound is commonly used in the chemical industry as a raw material and catalyst for various synthetic reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) can be synthesized through the reaction of N,N-dimethylacetamide with ammonia . The reaction involves the following steps:
- N,N-dimethylacetamide reacts with ammonia under suitable conditions to produce ethanamine and formamide.
- The resulting mixture is distilled to separate ethanamine.
- The ethanamine is then reacted with sodium bromide to form an intermediate salt.
- The intermediate salt undergoes further reaction with disodium salicylate and isobutyl chloride to yield the final product .
Industrial Production Methods
In industrial settings, the production of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) typically involves large-scale chemical reactors and continuous processing techniques to ensure high yield and purity . The process is optimized for efficiency and safety, with strict control over reaction conditions such as temperature, pressure, and reactant concentrations .
Chemical Reactions Analysis
Types of Reactions
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield simpler amines.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Various halogenating agents and nucleophiles can be employed depending on the desired product.
Major Products Formed
The major products formed from these reactions include various substituted ethanamines, oxides, and reduced amine derivatives .
Scientific Research Applications
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst and intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic uses and pharmacological properties.
Industry: It is utilized in the production of various chemicals, polymers, and materials.
Mechanism of Action
The mechanism of action of ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) involves its interaction with molecular targets such as enzymes and receptors . The compound can modulate biochemical pathways by binding to specific sites, altering the activity of target molecules . This modulation can lead to various physiological effects, depending on the context of its application .
Comparison with Similar Compounds
Similar Compounds
- 1,2-Bis(2-dimethylaminoethoxy)ethane
- N,N’-[Ethylenebis(oxyethylene)]bis(dimethylamine)
- 2-[2-(2-Dimethylaminoethyloxy)ethoxy]ethyl-dimethyl-amine
Uniqueness
Ethanamine, 2,2’-(1,2-ethanediylbis(oxy))bis(N,N-dimethyl-) is unique due to its specific molecular structure, which imparts distinct chemical and physical properties . Its ability to act as a versatile intermediate and catalyst in various reactions sets it apart from other similar compounds .
Properties
CAS No. |
49624-91-1 |
---|---|
Molecular Formula |
C10H24N2O2 |
Molecular Weight |
204.31 g/mol |
IUPAC Name |
2-[2-[2-(dimethylamino)ethoxy]ethoxy]-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H24N2O2/c1-11(2)5-7-13-9-10-14-8-6-12(3)4/h5-10H2,1-4H3 |
InChI Key |
DMNIJELRGYXPHM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOCCOCCN(C)C |
Related CAS |
49624-91-1 |
Origin of Product |
United States |
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